molecular formula C8H5NO2S2 B1305864 2-(Thiophen-2-yl)thiazole-4-carboxylic acid CAS No. 24044-07-3

2-(Thiophen-2-yl)thiazole-4-carboxylic acid

Cat. No. B1305864
CAS RN: 24044-07-3
M. Wt: 211.3 g/mol
InChI Key: FGKCNTGJZXHKFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another example is the Fiesselmann synthesis, where the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Scientific Research Applications

Biological Activities

Thiazoles, which include “2-(Thiophen-2-yl)thiazole-4-carboxylic acid”, are found in many potent biologically active compounds . They have been used to develop new compounds that act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmaceutical Intermediate

“2-(Thiophen-2-yl)thiazole-4-carboxylic acid” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

Organic Synthesis

This compound is also used in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles that allow chemists to design and carry out multistep syntheses of complex molecules from simple precursors.

Antimicrobial and Antifungal Activities

A series of 2,4-disubstituted thiazoles, which could potentially include “2-(Thiophen-2-yl)thiazole-4-carboxylic acid”, was synthesized and screened for their antibacterial and antifungal activities .

Optoelectronic Properties

There has been research into the synthesis and optoelectronic properties of a Pt(II) complex with 2-Pyridin-2-Yl-1,3-Thiazole-4-Carboxylic Acid . This suggests potential applications in the field of optoelectronics.

Material Science and Industrial Chemistry

Thiophene derivatives, including “2-(Thiophen-2-yl)thiazole-4-carboxylic acid”, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-(Thiophen-2-yl)thiazole-4-carboxylic acid” could potentially be used in the production of OLEDs.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the development of organic field-effect transistors (OFETs) . This indicates that “2-(Thiophen-2-yl)thiazole-4-carboxylic acid” could have applications in the field of electronics.

Mechanism of Action

Target of Action

The primary targets of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit oncogenic cap-dependent translation, reducing growth and enhancing chemosensitivity in non-small cell lung cancer .

Biochemical Pathways

The biochemical pathways affected by 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives are known to have various pharmacokinetic properties that impact their bioavailability .

Result of Action

The molecular and cellular effects of the action of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives have been found to have various effects at the molecular and cellular level, such as reducing growth and enhancing chemosensitivity in non-small cell lung cancer .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKCNTGJZXHKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379984
Record name 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Thiophen-2-yl)thiazole-4-carboxylic acid

CAS RN

24044-07-3
Record name 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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